3-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-18(2)24(22,23)16-10-11-19-15(21)20(13-6-4-3-5-7-13)14(17-19)12-8-9-12/h3-7,12,16H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZWLLRRMVADFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is widely used in scientific research due to its unique properties. It is valuable in drug discovery for developing new therapeutic agents. In material science, it is used to create advanced materials with specific properties. Additionally, it plays a role in catalysis, where it helps facilitate various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Insights :
- Replacing the triazolone oxygen with sulfur (as in ’s thione derivative) reduces hydrogen-bonding capacity but increases lipophilicity, which may affect membrane permeability .
Physicochemical Properties
Biological Activity
3-Cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 1797261-42-7) is a synthetic compound belonging to the class of triazoles. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms through which it may exert biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.39 g/mol. The structure includes a cyclopropyl group, a dimethylsulfamoyl moiety, and a triazole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the dimethylsulfamoyl group may enhance the compound's ability to inhibit bacterial growth. A comparative study showed that similar triazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound could possess similar activities .
Antitumor Activity
Triazole derivatives have been extensively studied for their anticancer properties. In vitro assays demonstrated that related compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and inhibiting cell proliferation. The mechanism often involves binding to tubulin and preventing its polymerization . Given the structural similarities, it is plausible that this compound may exhibit similar antitumor effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The triazole ring can act as a chelator for metal ions in enzymes, thereby inhibiting their activity.
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation which is crucial for cell division.
- Antioxidant Activity : Some studies suggest that sulfonamide derivatives possess antioxidant properties, which could contribute to their biological effects by reducing oxidative stress in cells .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of various triazole derivatives:
These findings suggest that modifications in the chemical structure can significantly influence biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing 3-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane ring formation, sulfamoylation, and triazolone ring closure. Key steps include:
- Cyclopropane introduction : Use cyclopropylamine derivatives under reflux with ethanol (yields ~60–80%) .
- Sulfamoylation : React dimethylsulfamoyl chloride with a primary amine intermediate in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Triazolone formation : Optimize reaction time (4–6 hours) and temperature (80–100°C) in ethanol to achieve >70% yield .
- Purification : Recrystallize from ethanol/water (1:3 ratio) to achieve ≥95% purity, verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, triazolone carbonyl at ~170 ppm) .
- IR spectroscopy : Identify key functional groups (e.g., sulfonamide N–H stretch at ~3300 cm, triazolone C=O at ~1680 cm) .
- HPLC : Monitor purity using a reverse-phase column (e.g., 85:15 acetonitrile/water) with UV detection at 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl and dimethylsulfamoyl groups influence the compound’s reactivity or biological activity?
- Methodological Answer :
- Steric effects : The cyclopropyl group restricts rotational freedom, potentially enhancing binding selectivity. Computational studies (DFT) can model its spatial orientation and electron density distribution .
- Electronic effects : The dimethylsulfamoyl group acts as a strong electron-withdrawing moiety, increasing the electrophilicity of the triazolone ring. Potentiometric titrations (e.g., pKa determination using tetrabutylammonium hydroxide in isopropyl alcohol) reveal acidity trends correlated with substituent electronic profiles .
- Biological implications : Compare analogs (e.g., replacing cyclopropyl with methyl) in assays for antimicrobial or antitumor activity to isolate substituent-specific effects .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HepG2 for antitumor studies) and protocols (e.g., MTT assay at 48-hour incubation) to minimize variability .
- Control for impurities : Re-test compounds with HPLC-confirmed purity ≥98% to exclude confounding effects from byproducts .
- Meta-analysis : Cross-reference data from independent studies (e.g., antimicrobial IC values) to identify trends or outliers .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein targets (e.g., fungal CYP51 for antifungal studies) and optimize force fields for sulfonamide-triazolone interactions .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the triazolone ring’s electron-deficient C=O group may act as a hydrogen-bond acceptor .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the environmental stability of this compound?
- Methodological Answer :
- Degradation studies : Expose the compound to UV light (254 nm), varying pH (2–12), and temperatures (25–60°C). Monitor degradation via HPLC and LC-MS to identify breakdown products .
- Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity (LC) and correlate results with abiotic stability data .
Q. What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
